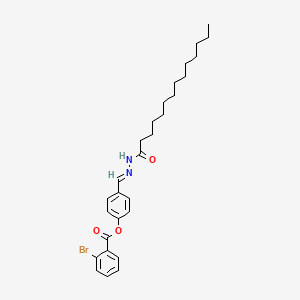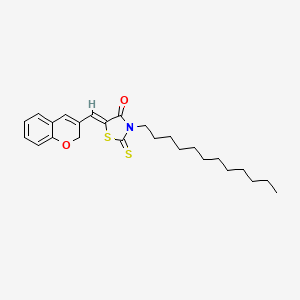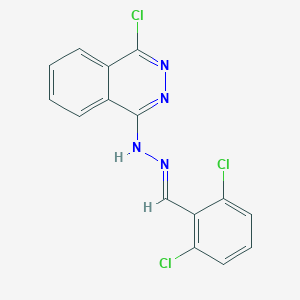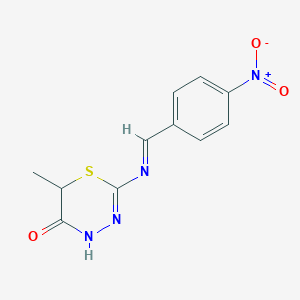
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the coupling of 2-bromobenzoic acid derivatives with tetradecanoylcarbohydrazide . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling process .
Chemical Reactions Analysis
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate is not well-understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving hydrazone formation and interactions with biological macromolecules .
Comparison with Similar Compounds
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure but with the bromine atom at a different position.
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Another positional isomer with different chemical properties.
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate: Similar compound with a chlorine atom instead of bromine.
Properties
CAS No. |
769152-47-8 |
|---|---|
Molecular Formula |
C28H37BrN2O3 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H37BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-27(32)31-30-22-23-18-20-24(21-19-23)34-28(33)25-15-13-14-16-26(25)29/h13-16,18-22H,2-12,17H2,1H3,(H,31,32)/b30-22+ |
InChI Key |
GMVFPACNHFHGGA-JBASAIQMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086137.png)
![4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15086148.png)



![3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086176.png)
![4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B15086183.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B15086184.png)

![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B15086192.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15086195.png)
![(5E)-2-(4-Butoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15086202.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086208.png)
![4-(4-butoxy-3-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15086210.png)
